molecular formula C30H30N2O5S B11662769 Diethyl 3-methyl-5-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]thiophene-2,4-dicarboxylate

Diethyl 3-methyl-5-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]thiophene-2,4-dicarboxylate

Cat. No.: B11662769
M. Wt: 530.6 g/mol
InChI Key: DNXPCYZYGMCOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-DIETHYL 3-METHYL-5-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene-based compounds are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

The synthesis of 2,4-DIETHYL 3-METHYL-5-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-2,4-DICARBOXYLATE involves multiple steps, typically starting with the preparation of the thiophene core. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions. Industrial production methods often utilize microwave irradiation and specific catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

2,4-DIETHYL 3-METHYL-5-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C30H30N2O5S

Molecular Weight

530.6 g/mol

IUPAC Name

diethyl 3-methyl-5-[[2-(4-propan-2-ylphenyl)quinoline-4-carbonyl]amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C30H30N2O5S/c1-6-36-29(34)25-18(5)26(30(35)37-7-2)38-28(25)32-27(33)22-16-24(31-23-11-9-8-10-21(22)23)20-14-12-19(13-15-20)17(3)4/h8-17H,6-7H2,1-5H3,(H,32,33)

InChI Key

DNXPCYZYGMCOIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.